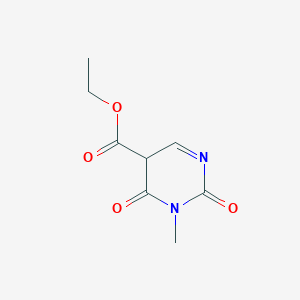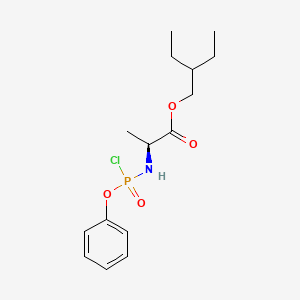![molecular formula C19H21N3O6S B12345485 (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil es un complejo compuesto orgánico con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que combina un anillo de oxazol, un grupo metoxifenilo y un anillo de tiadiazina, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil normalmente implica varios pasos. Un enfoque común es comenzar con la preparación del anillo de oxazol, seguido de la introducción del grupo metoxifenilo y el anillo de tiadiazina. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre. Las reacciones generalmente se llevan a cabo a temperaturas que van desde 50 °C hasta 150 °C, dependiendo de los pasos específicos involucrados.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para la adición de reactivos y el control de temperatura puede mejorar la eficiencia y la escalabilidad del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a 0 °C a temperatura ambiente.
Sustitución: Solventes halogenados como cloroformo o diclorometano, con catalizadores como paladio sobre carbón.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, 2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil se investiga por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, se exploran los posibles efectos terapéuticos del compuesto. Su capacidad para interactuar con objetivos biológicos específicos podría conducir al desarrollo de nuevos tratamientos para diversas enfermedades.
Industria
En el sector industrial, este compuesto puede utilizarse en la producción de productos químicos especiales, polímeros y otros materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Estas interacciones pueden afectar varias vías celulares, lo que lleva a los efectos terapéuticos o biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(4-hidroxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil
- 2-[(4-clorofenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil
Singularidad
La singularidad de 2-[(4-metoxifenil)metil]-5-metil-1,1-dioxo-2H-1λ6,2,6-tiadiazina-4-carboxilato de (3,5-dimetil-1,2-oxazol-4-il)metil radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una mayor estabilidad, reactividad o bioactividad, lo que lo convierte en un tema valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C19H21N3O6S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C19H21N3O6S/c1-12-18(14(3)28-20-12)11-27-19(23)17-10-22(29(24,25)21-13(17)2)9-15-5-7-16(26-4)8-6-15/h5-8,10H,9,11H2,1-4H3 |
Clave InChI |
PEAXRPXAYUXANP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)COC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)
![N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345421.png)

![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)
![2-(4-Tert-butylphenyl)-8-(4-fluorobenzoyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12345432.png)
![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)

![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)
